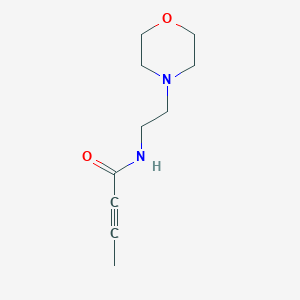![molecular formula C12H14N4O B11042450 1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one](/img/structure/B11042450.png)
1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one is an organic compound that features a piperazine ring substituted with a pyrimidinyl group and a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one typically involves the reaction of 2-pyrimidinylpiperazine with an appropriate alkyne derivative. One common method includes the use of 1-bromo-2-butyne as the alkyne source. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring or the piperazine nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes or alcohols.
Scientific Research Applications
1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or antipsychotic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Pyrimidinyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
- 1-[4-(2-Pyrimidinyl)piperazino]-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)-1,4-butanedione
Uniqueness
1-[4-(2-Pyrimidinyl)piperazino]-2-butyn-1-one is unique due to its combination of a piperazine ring with a pyrimidinyl group and a butynone moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the butynone group may enhance its reactivity in certain chemical reactions, while the pyrimidinyl group can influence its binding affinity to biological targets .
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C12H14N4O/c1-2-4-11(17)15-7-9-16(10-8-15)12-13-5-3-6-14-12/h3,5-6H,7-10H2,1H3 |
InChI Key |
YZSOANZOMNVNCF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-hydroxy-9-(3,4,5-trimethoxyphenyl)furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11042375.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11042379.png)

![5-(1-Adamantyl)[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B11042394.png)
![(1E)-1-[(dimethylamino)methylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042402.png)
![Ethyl 3,6-diamino-5-cyano-4-(2,2-dimethylpropanoyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11042403.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11042416.png)
![4-Amino-1-(3,5-difluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11042424.png)
![Butyl 2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate](/img/structure/B11042434.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042439.png)
![4-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-c]pyridine-1,3-diimine](/img/structure/B11042442.png)
